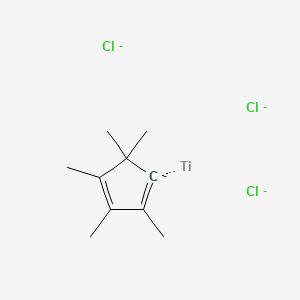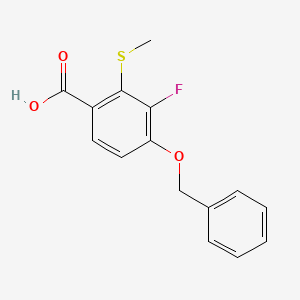![molecular formula C7H6FN3 B13898083 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-D]pyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and kinase inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactionsThe use of microwave-assisted synthesis has been reported to improve yields and reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced technologies such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes .
Applications De Recherche Scientifique
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. By binding to the ATP pocket of FAK, the compound disrupts its kinase activity, leading to reduced cancer cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Pyrrolo[2,3-D]pyrimidine: Lacks the fluorine and methyl groups but shares the core structure.
4,7-Disubstituted 7H-Pyrrolo[2,3-D]pyrimidines: These compounds have different substituents at the 4 and 7 positions, affecting their biological activity.
Uniqueness
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the fluorine atom increases its lipophilicity and binding affinity to target proteins, making it a potent inhibitor in various biological assays .
Propriétés
Formule moléculaire |
C7H6FN3 |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c1-4-9-2-5-6(8)3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
Clé InChI |
HUTZNOALJCISKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=CNC2=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)

![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)









![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
